molecular formula C7H11N3O2S B2538242 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-sulfonamide CAS No. 2150944-43-5

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-sulfonamide

Cat. No.: B2538242
CAS No.: 2150944-43-5
M. Wt: 201.24
InChI Key: MNMIMRIUFJMLSO-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-sulfonamide is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and drug development. The sulfonamide group attached to the pyridine ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-sulfonamide can be achieved through several synthetic routes. One common method involves the hydrogenation of pyrazolo[1,5-a]pyridines. This process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure hydrogen gas . Another approach involves the cycloaddition of a sydnone to a propargylic acid amide, followed by sulfonamide formation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyridine derivatives.

Scientific Research Applications

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine

Uniqueness

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to biological targets. Additionally, the sulfonamide group can participate in various chemical reactions, making the compound versatile for synthetic applications .

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c8-13(11,12)7-5-9-10-4-2-1-3-6(7)10/h5H,1-4H2,(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMIMRIUFJMLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)S(=O)(=O)N)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2150944-43-5
Record name 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-sulfonamide
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